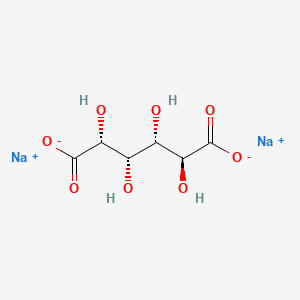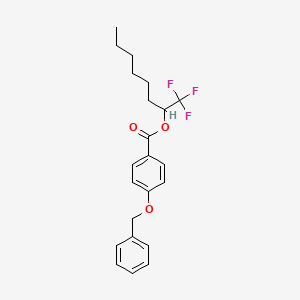
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate is a chemical compound with the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol It is a derivative of 2-deoxy-D-ribose, where the hydroxyl groups are acetylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate typically involves the acetylation of 2-deoxy-D-ribose. The process begins with the protection of the hydroxyl groups of 2-deoxy-D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2,5-dideoxy-D-erythro-pentonic acid.
Reduction: Reduction reactions can convert it back to its parent sugar, 2-deoxy-D-ribose.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 2,5-dideoxy-D-erythro-pentonic acid.
Reduction: 2-deoxy-D-ribose.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate has several applications in scientific research:
作用機序
The mechanism of action of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes and other proteins. The acetyl groups play a crucial role in modulating its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
2-Deoxy-D-ribose: The parent sugar from which beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate is derived.
2-Deoxy-D-glucose: Another deoxy sugar with similar structural features but different biological properties.
2-Deoxy-2-fluoro-D-glucose: A fluorinated analog used in medical imaging.
Uniqueness
This compound is unique due to its acetylated hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
特性
分子式 |
C11H16O7 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC名 |
(2,5-diacetyloxyoxan-4-yl) acetate |
InChI |
InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3 |
InChIキー |
DJXJTSGHFMVUCG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[N-(2-Cyano-ethyl)-N-ethyl-amino]-propionitrile](/img/structure/B8578569.png)

